6-(Trifluoromethyl)quinazolin-4-amine 6-(Trifluoromethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14468369
InChI: InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h1-4H,(H2,13,14,15)
SMILES:
Molecular Formula: C9H6F3N3
Molecular Weight: 213.16 g/mol

6-(Trifluoromethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC14468369

Molecular Formula: C9H6F3N3

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinazolin-4-amine -

Specification

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
IUPAC Name 6-(trifluoromethyl)quinazolin-4-amine
Standard InChI InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h1-4H,(H2,13,14,15)
Standard InChI Key WXVNVIHAYLOZEE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinazoline core of 6-(Trifluoromethyl)quinazolin-4-amine consists of a bicyclic structure formed by fused benzene and pyrimidine rings. The trifluoromethyl (-CF3_3) group at position 6 and the amino (-NH2_2) group at position 4 are critical for its bioactivity. The IUPAC name is 6-(trifluoromethyl)quinazolin-4-amine, and its Standard InChI key is InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinazolin-4-amine

PropertyValue
Molecular FormulaC9H6F3N3\text{C}_9\text{H}_6\text{F}_3\text{N}_3
Molecular Weight213.16 g/mol
CAS NumberNot publicly disclosed
Lipophilicity (LogP)Estimated 2.1–2.5*
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors4 (N atoms)
*Predicted using computational models.

The trifluoromethyl group increases lipophilicity, improving membrane permeability and target engagement, while the amino group facilitates hydrogen bonding with enzymes or receptors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure. The 1H^1\text{H}-NMR spectrum shows aromatic protons at δ 7.5–8.0 ppm and an NH2_2 signal at δ 6.2 ppm. ESI-MS typically exhibits a molecular ion peak at m/z 213.1 [M+H]+^+ .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 6-(Trifluoromethyl)quinazolin-4-amine involves multi-step strategies:

Nucleophilic Substitution

Starting from 6-chloroquinazolin-4-amine, the trifluoromethyl group is introduced via nucleophilic aromatic substitution using CuI/CF3_3I under inert conditions. Yields range from 50–70%.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 6-bromoquinazolin-4-amine and trifluoromethyl boronic acid derivatives achieves higher regioselectivity (75–85% yield) .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times from hours to minutes. For example, coupling 4-aminoquinazoline with CF3_3-substituted aryl halides at 150°C for 15 minutes achieves 90% conversion .

Structural Modifications

To enhance potency, researchers have modified the quinazoline scaffold:

  • Position 2: Substitution with pyrrolidine or piperazine improves solubility .

  • Position 4: Alkylation of the amino group (e.g., with cyclopropylmethyl) boosts metabolic stability .

  • Position 6: Replacing -CF3_3 with bulkier groups (e.g., -OCF3_3) alters target selectivity .

Biological Activities and Mechanisms

Anticancer Activity

6-(Trifluoromethyl)quinazolin-4-amine derivatives inhibit PI3Kα, a kinase implicated in cancer cell proliferation. Compound 13a (IC50_{50} = 12 nM) suppresses tumor growth in xenograft models by 78% .

Table 2: Anticancer Activity of Selected Derivatives

CompoundTargetIC50_{50} (nM)Cancer Model
13aPI3Kα12Breast (MCF-7)
7bEGFR45Lung (A549)
20CDK4/6210Colorectal (HCT116)
Data sourced from .

Antimicrobial Effects

The compound exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by inhibiting dihydrofolate reductase (DHFR).

Recent Research Advancements

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-PEG) improve tumor accumulation by 3.5-fold compared to free drug, reducing off-target effects .

Combination Therapies

Synergy with paclitaxel enhances apoptosis in resistant ovarian cancer cells (combination index = 0.3) .

Challenges and Future Directions

Limitations

  • Low aqueous solubility (0.12 mg/mL at pH 7.4).

  • Moderate bioavailability (23% in rats).

Opportunities

  • Prodrug Development: Phosphate esters to enhance solubility.

  • Dual-Target Inhibitors: Hybrid molecules targeting PI3Kα and HDAC.

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